molecular formula C14H26N2O2 B3021708 Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate CAS No. 887586-09-6

Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate

Cat. No. B3021708
CAS RN: 887586-09-6
M. Wt: 254.37
InChI Key: ATHQFNPWOLJWBO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate is a chemical compound with the empirical formula C14H26N2O2 . It has a molecular weight of 254.37 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-8-12(10-16)15-11-6-4-7-11/h11-12,15H,4-10H2,1-3H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

Graphical Synthetic Routes of Vandetanib : The compound tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate is part of the synthesis process of vandetanib, a medication used for the treatment of certain types of cancer. Various synthetic routes have been analyzed, demonstrating its role in the industrial production and synthesis of such complex molecules, thereby highlighting its commercial value in the pharmaceutical industry (Mi, 2015).

Role in Asymmetric Synthesis of N-Heterocycles

Asymmetric N-Heterocycle Synthesis : this compound is closely related to tert-butanesulfinamide, a compound used extensively in the stereoselective synthesis of amines and their derivatives. This method is particularly significant in the creation of structurally diverse piperidines, pyrrolidines, and azetidines, which are vital components of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Utility in Drug Synthesis and Pharmacological Studies

Synthesis and Pharmacological Evaluation : The compound’s structural framework is utilized in the synthesis of various derivatives for pharmacological evaluation. For instance, derivatives of piperidine, where this compound can be a structural analog, have been synthesized and evaluated for activities such as vasodilation and antihypertensive effects, indicating its potential application in the development of cardiovascular drugs (Chen et al., 2011).

Potential in Obesity and Anticonvulsant Therapy

Anti-Obesity Agents : Derivatives structurally similar to this compound have been explored for their anti-obesity activities. These studies underscore the potential of the compound's framework in the development of novel treatments for obesity (Chen et al., 2014).

Anticonvulsant Activity : Similarly, analogs of this compound have been part of studies focusing on the synthesis and evaluation of potential anticonvulsant drugs. These findings highlight the compound's relevance in medicinal chemistry, particularly in the field of neurology and the treatment of conditions such as epilepsy (Ho et al., 2001).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-8-12(10-16)15-11-6-4-7-11/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHQFNPWOLJWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669720
Record name tert-Butyl 3-(cyclobutylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1002359-87-6
Record name tert-Butyl 3-(cyclobutylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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